Cas no 2169034-56-2 (6-(cyclohex-1-en-1-yl)pyridine-3-carbaldehyde)

6-(Cyclohex-1-en-1-yl)pyridine-3-carbaldehyde is a versatile heterocyclic compound featuring a pyridine core substituted with a cyclohexenyl group at the 6-position and a formyl group at the 3-position. This structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex molecules in pharmaceuticals, agrochemicals, and materials science. The aldehyde functionality offers reactivity for further derivatization, including condensation, reduction, or nucleophilic addition reactions. Its cyclohexenyl moiety enhances lipophilicity, potentially improving bioavailability in drug design. The compound’s well-defined reactivity and stability under standard conditions make it suitable for controlled synthetic applications. Proper handling under inert atmospheres is recommended due to the aldehyde’s sensitivity to oxidation.
6-(cyclohex-1-en-1-yl)pyridine-3-carbaldehyde structure
2169034-56-2 structure
商品名:6-(cyclohex-1-en-1-yl)pyridine-3-carbaldehyde
CAS番号:2169034-56-2
MF:C12H13NO
メガワット:187.237723112106
CID:6399140
PubChem ID:165566028

6-(cyclohex-1-en-1-yl)pyridine-3-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 6-(cyclohex-1-en-1-yl)pyridine-3-carbaldehyde
    • EN300-1586343
    • 2169034-56-2
    • インチ: 1S/C12H13NO/c14-9-10-6-7-12(13-8-10)11-4-2-1-3-5-11/h4,6-9H,1-3,5H2
    • InChIKey: NZYSNMNTRPCKBO-UHFFFAOYSA-N
    • ほほえんだ: O=CC1=CN=C(C=C1)C1=CCCCC1

計算された属性

  • せいみつぶんしりょう: 187.099714038g/mol
  • どういたいしつりょう: 187.099714038g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 235
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 30Ų

6-(cyclohex-1-en-1-yl)pyridine-3-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1586343-2.5g
6-(cyclohex-1-en-1-yl)pyridine-3-carbaldehyde
2169034-56-2
2.5g
$2408.0 2023-06-04
Enamine
EN300-1586343-0.5g
6-(cyclohex-1-en-1-yl)pyridine-3-carbaldehyde
2169034-56-2
0.5g
$1180.0 2023-06-04
Enamine
EN300-1586343-5.0g
6-(cyclohex-1-en-1-yl)pyridine-3-carbaldehyde
2169034-56-2
5g
$3562.0 2023-06-04
Enamine
EN300-1586343-1000mg
6-(cyclohex-1-en-1-yl)pyridine-3-carbaldehyde
2169034-56-2
1000mg
$1057.0 2023-09-24
Enamine
EN300-1586343-100mg
6-(cyclohex-1-en-1-yl)pyridine-3-carbaldehyde
2169034-56-2
100mg
$930.0 2023-09-24
Enamine
EN300-1586343-500mg
6-(cyclohex-1-en-1-yl)pyridine-3-carbaldehyde
2169034-56-2
500mg
$1014.0 2023-09-24
Enamine
EN300-1586343-10.0g
6-(cyclohex-1-en-1-yl)pyridine-3-carbaldehyde
2169034-56-2
10g
$5283.0 2023-06-04
Enamine
EN300-1586343-1.0g
6-(cyclohex-1-en-1-yl)pyridine-3-carbaldehyde
2169034-56-2
1g
$1229.0 2023-06-04
Enamine
EN300-1586343-250mg
6-(cyclohex-1-en-1-yl)pyridine-3-carbaldehyde
2169034-56-2
250mg
$972.0 2023-09-24
Enamine
EN300-1586343-2500mg
6-(cyclohex-1-en-1-yl)pyridine-3-carbaldehyde
2169034-56-2
2500mg
$2071.0 2023-09-24

6-(cyclohex-1-en-1-yl)pyridine-3-carbaldehyde 関連文献

6-(cyclohex-1-en-1-yl)pyridine-3-carbaldehydeに関する追加情報

Professional Introduction to 6-(cyclohex-1-en-1-yl)pyridine-3-carbaldehyde (CAS No. 2169034-56-2)

6-(cyclohex-1-en-1-yl)pyridine-3-carbaldehyde is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2169034-56-2, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The presence of both a cyclohexenyl and a pyridine ring in its molecular structure imparts distinct reactivity and binding capabilities, making it a valuable intermediate in the synthesis of more complex molecules.

The compound’s structure consists of a pyridine core substituted with a cyclohexenyl group at the 6-position and an aldehyde group at the 3-position. This configuration allows for diverse chemical modifications, enabling its use in the creation of various pharmacophores. The pyridine moiety is particularly noteworthy, as it is a common structural element in many bioactive molecules, often serving as a key interaction point with biological targets such as enzymes and receptors.

In recent years, the exploration of heterocyclic compounds has seen substantial growth, driven by their prevalence in natural products and their synthetic versatility. Among these, 6-(cyclohex-1-en-1-yl)pyridine-3-carbaldehyde stands out due to its ability to participate in multiple types of chemical reactions, including condensation, oxidation, and reduction processes. These reactions are crucial for the synthesis of more complex derivatives that may exhibit enhanced biological activity.

One of the most promising applications of this compound lies in its potential use as a building block for the development of novel therapeutic agents. The aldehyde functionality at the 3-position provides a reactive site for further functionalization, allowing chemists to introduce various substituents that can modulate the compound’s pharmacological properties. For instance, it can be used to synthesize Schiff bases or other imines, which have been shown to possess antimicrobial and anti-inflammatory activities.

Recent studies have highlighted the importance of cyclohexenyl-substituted pyridines in medicinal chemistry. These derivatives have been found to exhibit interesting interactions with biological targets, making them attractive candidates for drug discovery. Specifically, research has demonstrated that such compounds can inhibit certain enzymes involved in inflammatory pathways, suggesting their potential as anti-inflammatory agents. Additionally, their ability to cross the blood-brain barrier has been explored, opening up possibilities for treating neurological disorders.

The synthesis of 6-(cyclohex-1-en-1-yl)pyridine-3-carbaldehyde involves several key steps that highlight its synthetic utility. Typically, it is prepared through a Friedel-Crafts acylation reaction followed by reduction and subsequent functional group transformations. These synthetic routes are well-documented and provide a robust framework for further derivatization. The availability of efficient synthetic methods has made this compound more accessible to researchers, facilitating its use in both academic and industrial settings.

The compound’s electronic properties also make it a valuable tool in computational chemistry studies. The combination of the pyridine and cyclohexenyl moieties creates a system with unique electronic characteristics that can be modeled using advanced computational techniques. These studies not only help in understanding the reactivity of the compound but also aid in predicting its behavior in biological systems. Such insights are crucial for optimizing drug design and improving drug efficacy.

In conclusion, 6-(cyclohex-1-en-1-yl)pyridine-3-carbaldehyde (CAS No. 2169034-56-2) is a versatile and promising compound with significant applications in pharmaceutical chemistry. Its unique structural features and reactivity make it an excellent candidate for further exploration in drug development. As research continues to uncover new therapeutic targets and synthetic methodologies, this compound is likely to play an increasingly important role in the discovery and design of novel bioactive molecules.

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